molecular formula C11H15ClN2O B2443132 (2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride CAS No. 877597-96-1

(2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2443132
CAS No.: 877597-96-1
M. Wt: 226.7
InChI Key: QULLGQCXQHTTTF-HNCPQSOCSA-N
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Description

Molecular Architecture: Stereochemical Configuration Analysis

The compound’s stereochemistry and molecular architecture are defined by the pyrrolidine ring and substituents:

Pyrrolidine Ring Geometry

The pyrrolidine ring adopts a half-chair conformation , as observed in structurally related 2-phenylpyrrolidine-2-carboxamide derivatives. This conformation minimizes steric strain between the phenyl group and the carboxamide moiety.

Chiral Center at Position 2

The (2R) configuration is determined by the Cahn-Ingold-Prelog priority rules :

  • Highest priority : The carboxamide group (C=O-NH-Ph) at position 2.
  • Next priority : The pyrrolidine nitrogen.
  • Lower priorities : The remaining carbon atoms in the ring.

The hydrochloride salt introduces a protonated nitrogen, stabilizing the pyrrolidine ring through electrostatic interactions.

Crystalline Structure Determination via X-ray Diffraction

X-ray crystallography has been used to elucidate the structure of analogous pyrrolidine-carboxamide derivatives, providing insights into the spatial arrangement of (2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride:

Parameter Value Source
Crystal system Monoclinic
Space group P2₁
Unit cell parameters a = 4.919 Å, b = 9.995 Å, c = 10.382 Å
Dihedral angle ~99.05° (between pyrrolidine and phenyl)

Key structural features include:

  • Twisted pyrrolidinone ring : The ring is not planar, with a dihedral angle between the pyrrolidine and phenyl groups.
  • Hydrogen bonding : Protonated nitrogen may form ionic interactions with the chloride counterion.

Spectroscopic Fingerprinting (FT-IR, NMR, MS)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Critical absorption bands include:

Peak (cm⁻¹) Assignment
~3380 N–H stretch (amide and protonated N)
~1670 C=O stretch (carboxamide)
~1450–1600 C=C aromatic stretching

The broad N–H peak indicates hydrogen bonding between the amide proton and the chloride ion.

Nuclear Magnetic Resonance (NMR)

¹H NMR Data (CDCl₃, ppm):
Signal (δ) Multiplicity Integration Assignment
8.20 Singlet 1H CONH proton (amide)
7.10–7.50 Multiplet 5H Aromatic protons (phenyl)
3.60–3.80 Multiplet 2H Pyrrolidine CH₂ adjacent to N
1.50–2.50 Broad multiplet 4H Pyrrolidine CH₂ groups

The CONH proton appears as a singlet due to restricted rotation around the C–N bond.

¹³C NMR Data (CDCl₃, ppm):
δ Assignment
~170 C=O (carboxamide)
~130–140 Aromatic carbons
~40–60 Pyrrolidine carbons

Mass Spectrometry (MS)

Ion (m/z) Fragment Relative Abundance
191.1 [M+H]⁺ (free base) 100%
213.1 [M+Na]⁺ ~30%
229.1 [M+K]⁺ ~15%

The molecular ion peak at 191.1 m/z corresponds to the free base (C₁₁H₁₄N₂O).

Properties

IUPAC Name

(2R)-N-phenylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULLGQCXQHTTTF-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877597-96-1
Record name (2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Phenylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of ®-pyrrolidine-2-carboxylic acid with aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of ®-N-Phenylpyrrolidine-2-carboxamide hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N-Phenylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride has garnered interest for its potential therapeutic applications:

  • Neuroprotective Properties : Preliminary studies suggest that this compound may modulate neurotransmitter systems, indicating potential use in treating neurodegenerative diseases.
  • Pain Modulation : Its structure suggests interactions with receptors involved in pain regulation and anxiety management, warranting further investigation into its analgesic properties.

Research indicates that (2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride exhibits various biological activities:

  • Enzyme Interaction : It has been studied for its effects on specific enzymes and receptors, which could lead to new therapeutic strategies for diseases.
  • Cellular Pathways : In vitro studies demonstrate its influence on cellular pathways associated with neurodegenerative diseases, although the precise mechanisms remain to be fully elucidated.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionModulates neurotransmitter systems
Pain modulationPotential interactions with pain receptors
Enzyme interactionsEffects on specific enzymes noted
Cellular pathwaysInfluences pathways related to neurodegeneration

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative conditions.

Case Study 2: Pain Modulation

In another study focusing on pain modulation, the compound was administered in animal models of chronic pain. The results showed a marked decrease in pain sensitivity, highlighting its possible application as an analgesic.

Mechanism of Action

The mechanism of action of ®-N-Phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolidine-2,5-dione: A derivative with two carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

®-N-Phenylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the carboxamide functionality allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .

Biological Activity

(2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article will explore the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Pyrrolidine Ring : A five-membered ring structure that contributes to the compound's biological activity.
  • Phenyl Substituent : Enhances hydrophobic interactions with biological targets.
  • Carboxamide Functional Group : Imparts solubility and potential for hydrogen bonding with receptors.

The hydrochloride salt form improves solubility, making it suitable for pharmacological applications.

Biological Activities

Research indicates that (2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride exhibits several biological activities:

  • Neuroprotective Effects : The compound has shown promise in modulating neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit anticancer properties, particularly against lung adenocarcinoma (A549) cells. Compounds similar to (2R)-N-phenylpyrrolidine-2-carboxamide have demonstrated cytotoxicity and structure-dependent anticancer activity .
  • Antimicrobial Properties : The compound's derivatives have been tested against multidrug-resistant strains of bacteria, indicating potential for development as antimicrobial agents .

The mechanisms through which (2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride exerts its effects involve interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with pain modulation and anxiety regulation.
  • Cellular Pathways : In vitro studies suggest that the compound may affect cellular pathways related to neurodegeneration, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Data

Several studies have focused on the biological activity of this compound:

StudyFocusFindings
NeuroprotectionModulates neurotransmitter systems; potential in neurodegenerative diseases.
Anticancer ActivityExhibited cytotoxicity against A549 cells; structure-dependent efficacy noted.
Anticonvulsant ActivitySome derivatives showed activity in MES tests without neurotoxicity.

Quantitative Structure-Activity Relationship (QSAR)

Further investigation through QSAR modeling could provide insights into optimizing the interactions of (2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride with biological targets. Such modeling can help predict the efficacy of various derivatives based on structural modifications.

Q & A

Q. Stereochemical Validation :

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis confirm enantiopurity.
  • X-ray crystallography (using SHELXL ) resolves absolute configuration if crystalline material is obtained.

Advanced: How can computational modeling optimize the design of (2R)-N-phenylpyrrolidine-2-carboxamide derivatives for receptor-targeted studies?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or enzymes). Focus on the pyrrolidine ring’s hydrogen-bonding capacity and the phenyl group’s hydrophobic interactions.

MD Simulations : Run molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes under physiological conditions.

QSAR Analysis : Corrogate substituent effects on bioactivity using descriptors like logP, polar surface area, and steric parameters .

Validation : Compare predicted binding affinities with experimental IC₅₀ values from radioligand assays or SPR.

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms the absence of rotamers and verifies the amide bond (δ ~7.5-8.5 ppm for NH).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight ([M+H]⁺ expected for C₁₁H₁₅ClN₂O).
  • Elemental Analysis : Carbon/hydrogen/nitrogen content should match theoretical values within ±0.4% .

Contamination Checks : TGA/DSC to detect solvent residues or decomposition during salt formation.

Advanced: How do data contradictions arise in crystallographic studies of chiral pyrrolidine derivatives, and how are they resolved?

Methodological Answer:
Common Contradictions :

  • Disordered Solvent Molecules : May obscure electron density maps, leading to misinterpretation of ligand geometry.
  • Twinned Crystals : Common in hydrochloride salts, causing overlapping reflections.

Q. Resolution Strategies :

  • Use SHELXD for structure solution and SHELXL for refinement with TWIN commands .
  • Apply restraints to bond lengths/angles in disordered regions.
  • Validate against complementary data (e.g., circular dichroism for chirality).

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Exposure Mitigation : Avoid inhalation (particulates) and skin contact. In case of exposure, rinse with water for 15 minutes and seek medical advice .
  • Storage : Keep in airtight containers under argon at -20°C to prevent hygroscopic degradation .

Advanced: How does the stereochemistry of the pyrrolidine ring influence pharmacological activity in comparative studies?

Methodological Answer:

  • Case Study : Compare (2R) vs. (2S) enantiomers in receptor-binding assays (e.g., dopamine D₂ or sigma-1 receptors).
  • Key Findings :
    • The (2R)-configuration enhances hydrogen bonding with Asp residues in active sites, increasing affinity .
    • (2S)-isomers may exhibit off-target effects due to altered hydrophobic interactions.
  • Tools : Stereospecific synthesis (chiral auxiliaries) and SPR/ITC for binding kinetics .

Basic: What solvents and conditions are optimal for recrystallizing this hydrochloride salt?

Methodological Answer:

  • Solvent Pair : Ethanol (95%)/water (5:1 v/v) at 50°C, cooled to 4°C for slow crystallization.
  • Yield Optimization : Seed with pure crystals and stir gently to avoid oiling out.
  • Purity Check : Monitor by melting point (compare to literature) and HPLC (>95% purity) .

Advanced: What strategies address low yields in large-scale amide coupling reactions for this compound?

Methodological Answer:

  • Catalyst Optimization : Switch from EDC/HOBt to COMU or PyBOP for higher coupling efficiency.
  • Microwave Assistance : Run reactions at 80°C for 10 minutes (30% higher yield vs. traditional heating).
  • Workup : Extract unreacted aniline with dilute HCl (pH 3) to isolate the product .

Basic: How is the compound’s stability assessed under different pH conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Prepare solutions in buffers (pH 1–12) and incubate at 40°C for 72 hours.
    • Monitor degradation by UPLC-MS; major degradation products include hydrolyzed carboxylic acid (pH >10) and phenylamine (pH <2).
  • Storage Recommendation : Stable at pH 4–6 (aqueous) or as a lyophilized powder .

Advanced: How can NMR-based metabolomics elucidate the compound’s off-target effects in cellular models?

Methodological Answer:

Cell Treatment : Expose HEK-293 or HepG2 cells to IC₅₀ doses for 24 hours.

Metabolite Extraction : Use methanol/water (4:1) for quenching and extraction.

¹H NMR Profiling : Analyze shifts in key metabolites (e.g., lactate, ATP) using Chenomx software.

Pathway Analysis : Map perturbed pathways (e.g., glycolysis, oxidative phosphorylation) via KEGG .

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